molecular formula C8H8Cl2O2S B1278945 Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate CAS No. 7353-89-1

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate

Cat. No.: B1278945
CAS No.: 7353-89-1
M. Wt: 239.12 g/mol
InChI Key: XJYXRUSGVNNWHN-UHFFFAOYSA-N
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Description

Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate (MBCMT) is a novel compound that has recently been developed and synthesized for use in scientific research. MBCMT is a member of the thiophene family of compounds and is composed of two chlorine-substituted methyl groups attached to a thiophene ring. It has been found to have a variety of applications in scientific research, such as in vivo and in vitro studies, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate plays a role in the preparation of various thiophene derivatives. It has been used in Krohnke’s method to produce 2,5-thiophenedicarboxaldehyde, leading to the synthesis of several condensation products with amines and active methylene compounds (Sone, 1964).

Luminescence Sensing and Environmental Applications

  • This compound is instrumental in constructing thiophene-based metal-organic frameworks (MOFs), which exhibit potent luminescent sensory properties. These MOFs are highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, demonstrating their potential in environmental monitoring and pollutant detection (Zhao et al., 2017).

Polymer Synthesis and Electropolymerization

  • This thiophene derivative is also valuable in polymer science, particularly in synthesizing novel copolymers. For example, it plays a role in the synthesis and electropolymerization of polymers containing carbazole, contributing to their unique electrochromic properties (Aydın & Kaya, 2013).

Pharmaceutical Research and Anti-Tumor Properties

  • In pharmaceutical research, derivatives of this compound, like bis-pyrazolyl-thiazoles incorporating the thiophene moiety, have been synthesized and evaluated as potential anti-tumor agents. These compounds have shown promising activities against certain cell lines, indicating their relevance in drug discovery and cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Safety and Hazards

“Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate” is classified as a hazardous substance. It has a hazard class of 8 and a packing group of II. The precautionary statements include P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, and P501 .

Properties

IUPAC Name

methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-12-8(11)6-2-5(3-9)7(4-10)13-6/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYXRUSGVNNWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455107
Record name methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7353-89-1
Record name 2-Thiophenecarboxylic acid, 4,5-bis(chloromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7353-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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